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molecular formula C12H10BrNO B1292700 2-((4-Bromobenzyl)oxy)pyridine CAS No. 40775-71-1

2-((4-Bromobenzyl)oxy)pyridine

Cat. No. B1292700
M. Wt: 264.12 g/mol
InChI Key: BQHIGHWZFXQXAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08058444B2

Procedure details

To a solution of 4-bromobenzyl alcohol (25 g, 130 mmol) in N,N-dimethyl formamide (125 mL) was added potassium tert-butoxide (15.8 g, 141 mmol) at room temperature, which was stirred at 54° C. for 10 minutes. To this reaction solution was added 2-fluoropyridine (15 mL, 154 mmol) at from 40° C to 58° C, which was stirred further at 65° C for 30 minutes. The reaction solution was allowed to room temperature, and water and ethyl acetate were added to carry out liquid separation. The aqueous layer was extracted further with ethyl acetate (twice). The ethyl acetate layers were combined, washed with water (three times) and sodium chloride water (once), dried over anhydrous magnesium sulfate and then filtered. The filtrate thereof was concentrated under a reduced pressure. To the residue was added diethyl ether, and concentrated under a reduced pressure to obtain the title compound (34 g) as a crude product.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
15.8 g
Type
reactant
Reaction Step One
Quantity
125 mL
Type
solvent
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:9]=[CH:8][C:5]([CH2:6][OH:7])=[CH:4][CH:3]=1.CC(C)([O-])C.[K+].F[C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][N:18]=1.O>CN(C)C=O.C(OCC)(=O)C>[Br:1][C:2]1[CH:9]=[CH:8][C:5]([CH2:6][O:7][C:17]2[CH:22]=[CH:21][CH:20]=[CH:19][N:18]=2)=[CH:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
BrC1=CC=C(CO)C=C1
Name
Quantity
15.8 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Name
Quantity
125 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
15 mL
Type
reactant
Smiles
FC1=NC=CC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
54 °C
Stirring
Type
CUSTOM
Details
which was stirred at 54° C. for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
was stirred further at 65° C for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
was allowed to room temperature
CUSTOM
Type
CUSTOM
Details
liquid separation
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted further with ethyl acetate (twice)
WASH
Type
WASH
Details
washed with water (three times) and sodium chloride water (once),
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate thereof was concentrated under a reduced pressure
ADDITION
Type
ADDITION
Details
To the residue was added diethyl ether
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under a reduced pressure

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
BrC1=CC=C(COC2=NC=CC=C2)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 34 g
YIELD: CALCULATEDPERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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